

TAMRA-PEG3-Me-Tet: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TAMRA-PEG3-Me-Tet

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TAMRA-PEG3-Me-Tet**, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules. This document outlines the product specifications, purity considerations, and experimental methodologies relevant to its application in research and development.

Introduction

TAMRA-PEG3-Me-Tet is a fluorescent labeling reagent composed of three key functional units: the tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a methyl-tetrazine (Me-Tet) reactive group. The TAMRA dye provides a bright, photostable orange-red fluorescence, making it suitable for a wide range of imaging and detection applications. The PEG3 linker enhances aqueous solubility and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The methyl-tetrazine moiety enables highly specific and efficient covalent labeling of molecules containing a strained alkene, such as a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for live-cell imaging and in vivo studies.^{[1][2]}

Product Specifications

The physicochemical properties of **TAMRA-PEG3-Me-Tet** are summarized below. It is important to note that there can be variations in the exact structure and, consequently, the molecular formula and weight of commercially available **TAMRA-PEG3-Me-Tet**. Researchers should consult the certificate of analysis provided by their specific supplier.

Table 1: Physicochemical Properties of **TAMRA-PEG3-Me-Tet**

Property	Value	Source(s)
Molecular Formula	C44H48N8O8	[1]
or C42H45N7O8	[3]	
Molecular Weight	816.90 g/mol	[1]
or 775.9 g/mol		
Appearance	Dark red solid	
Solubility	Soluble in DMSO, DMF, and Methanol	

Table 2: Spectroscopic Properties of **TAMRA-PEG3-Me-Tet** (and related compounds)

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~546 nm	
Emission Maximum (λ_{em})	~572 - 575 nm	
Molar Extinction Coefficient (ϵ)	~92,000 cm ⁻¹ M ⁻¹ (in MeOH)	

Note: Spectroscopic properties are based on closely related TAMRA-PEG derivatives and may vary slightly depending on the specific molecular structure and solvent conditions.

Purity and Quality Control

The purity of **TAMRA-PEG3-Me-Tet** is critical for obtaining reliable and reproducible experimental results. Commercially available products typically have a purity of $\geq 90\%$ as determined by High-Performance Liquid Chromatography (HPLC).

Key Quality Control Parameters:

- **Purity by HPLC:** This is the primary method for assessing the purity of the compound and identifying any potential impurities from the synthesis or degradation.
- **Identity by Mass Spectrometry:** Confirms the molecular weight of the compound, which is essential for verifying the correct product.
- **Appearance and Solubility:** Visual inspection of the physical state and color, as well as testing its solubility in appropriate solvents, provides a basic quality check.
- **Fluorophore to Protein (F/P) Ratio:** For fluorescently labeled antibodies or other proteins, the F/P ratio is a critical quality control parameter that can be determined using spectrophotometry. An optimal F/P ratio ensures a strong fluorescent signal without causing quenching or altering the biological activity of the labeled molecule.
- **Functional Activity:** For fluorescent conjugates, functional assays such as flow cytometry can be used to assess the brightness and homogeneity of the labeled product.

Researchers should always request a lot-specific certificate of analysis from the supplier to obtain detailed information on the purity and quality of the product.

Experimental Protocols

The primary application of **TAMRA-PEG3-Me-Tet** is the labeling of TCO-modified biomolecules via the iEDDA reaction. While a specific, detailed protocol for a particular application should be optimized by the end-user, the following provides a general workflow for the bioorthogonal labeling of a TCO-modified protein.

General Protocol for Labeling a TCO-Modified Protein

This protocol describes the covalent labeling of a protein containing a trans-cyclooctene (TCO) moiety with **TAMRA-PEG3-Me-Tet**.

Materials:

- TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

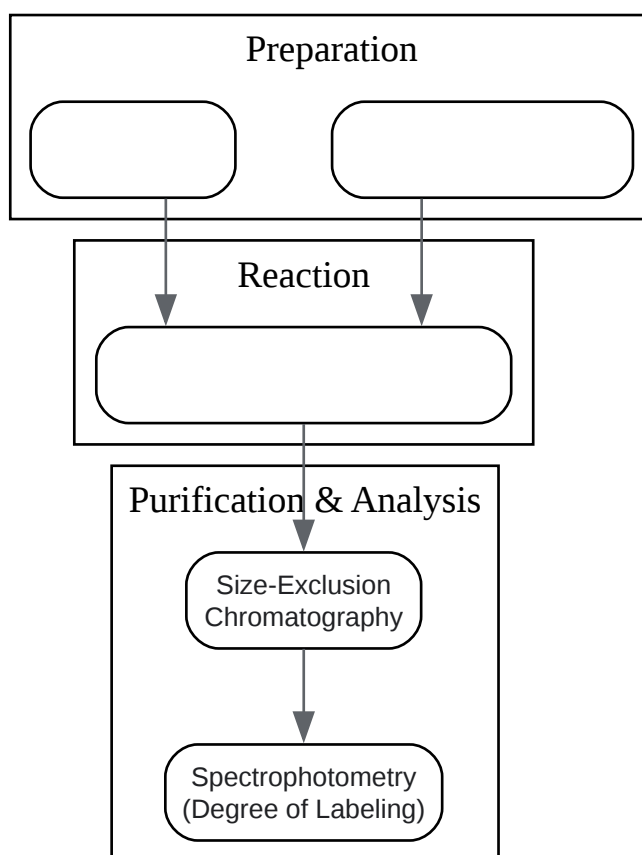
- **TAMRA-PEG3-Me-Tet**
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare a stock solution of **TAMRA-PEG3-Me-Tet**: Dissolve the **TAMRA-PEG3-Me-Tet** in anhydrous DMSO or DMF to a concentration of 1-10 mM.
- Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein.
- Addition of **TAMRA-PEG3-Me-Tet**: Add the **TAMRA-PEG3-Me-Tet** stock solution to the protein solution. The molar ratio of the dye to the protein will determine the degree of labeling and should be optimized for the specific application. A common starting point is a 5- to 20-fold molar excess of the dye.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. The reaction is typically rapid, with significant labeling occurring within minutes.
- Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~546 nm).

Workflow for Bioorthogonal Labeling

The following diagram illustrates the general workflow for a bioorthogonal labeling experiment using **TAMRA-PEG3-Me-Tet**.



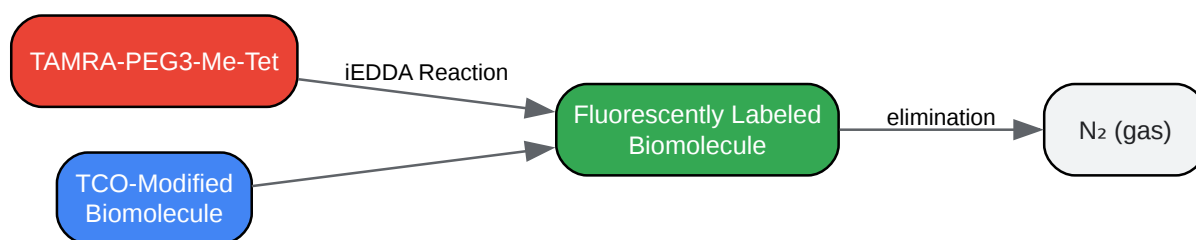
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General workflow for labeling a TCO-modified protein.

Signaling Pathway and Reaction Mechanism

The utility of **TAMRA-PEG3-Me-Tet** is based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry. This reaction involves the cycloaddition of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the TCO). The high ring strain of the TCO dienophile dramatically accelerates the reaction, allowing it to proceed rapidly at low concentrations and under physiological conditions without a catalyst.

The following diagram illustrates the reaction between **TAMRA-PEG3-Me-Tet** and a TCO-modified biomolecule.



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The iEDDA reaction between **TAMRA-PEG3-Me-Tet** and a TCO-biomolecule.

Synthesis Overview

While end-users will typically purchase **TAMRA-PEG3-Me-Tet**, an understanding of its synthesis can be beneficial. The synthesis of tetrazines can be achieved through various methods, with a common approach involving the metal-catalyzed reaction of nitriles with hydrazine. The synthesis of a complex molecule like **TAMRA-PEG3-Me-Tet** is a multi-step process involving the initial synthesis of the TAMRA-PEG3 backbone followed by the introduction of the methyl-tetrazine moiety. The purification of the final product is typically achieved through column chromatography.

Applications

The specific and efficient labeling provided by **TAMRA-PEG3-Me-Tet** makes it a valuable tool for a variety of applications, including:

- **Fluorescence Microscopy:** Imaging the localization and dynamics of labeled biomolecules in fixed or living cells.
- **Flow Cytometry:** Quantifying cell populations based on the presence of a labeled cell surface or intracellular marker.
- **In Vivo Imaging:** Tracking the biodistribution of labeled cells, antibodies, or nanoparticles in animal models.
- **Drug Development:** Visualizing drug-target engagement and assessing the delivery of therapeutic agents.

In conclusion, **TAMRA-PEG3-Me-Tet** is a versatile and powerful fluorescent probe for the bioorthogonal labeling of biomolecules. Its bright fluorescence, high reactivity, and specificity make it an invaluable tool for researchers in a wide range of life science disciplines.

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